molecular formula C9H11N3O2 B13967838 N,N-Dimethyl-4-nitrobenzene-1-carboximidamide CAS No. 67095-86-7

N,N-Dimethyl-4-nitrobenzene-1-carboximidamide

Cat. No.: B13967838
CAS No.: 67095-86-7
M. Wt: 193.20 g/mol
InChI Key: WUYAIUBNESKSSY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-nitrobenzamidine is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzamidine, characterized by the presence of a nitro group at the para position and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-4-nitrobenzamidine can be synthesized through several methods. One common approach involves the reaction of dimethylamine hydrochloride with 4-nitrobenzoic acid. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of N,N-dimethyl-4-nitrobenzamidine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-nitrobenzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dimethyl-4-nitrobenzamidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-nitrobenzamidine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the natural substrate from accessing the site and thereby inhibiting the enzyme’s activity. The nitro group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-4-nitrobenzamidine is unique due to the presence of both the nitro group and the dimethylamino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

67095-86-7

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N,N-dimethyl-4-nitrobenzenecarboximidamide

InChI

InChI=1S/C9H11N3O2/c1-11(2)9(10)7-3-5-8(6-4-7)12(13)14/h3-6,10H,1-2H3

InChI Key

WUYAIUBNESKSSY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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